
Aprepitant EP impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aprepitant EP impurity B is a chemical compound with the molecular formula C29H25F7N4O3 and a molecular weight of 610.5 g/mol . It is a reference standard used in the pharmaceutical industry for the analytical method development, method validation, and quality control applications related to the production of Aprepitant . The chemical name of this compound is 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4′-fluorobiphenyl-3-yl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one .
Preparation Methods
The preparation of Aprepitant EP impurity B involves several synthetic routes and reaction conditions. One method includes the following steps :
Grignard Reaction: A raw material is reacted with a Grignard reagent, such as 4-fluorophenylmagnesium halide.
Reduction Reaction: The product from the Grignard reaction is reduced using a reducing agent to obtain an intermediate compound.
Debenzylation Reaction: The intermediate compound undergoes debenzylation using a deprotection reagent to yield a crude product.
Protection Reaction: The crude product is reacted with a protective reagent in the presence of a solvent and an alkali to form another intermediate.
Deprotection Reaction: The final intermediate undergoes deprotection in the presence of an acid or alkali and a solvent, followed by separation and purification to obtain the refined product.
Chemical Reactions Analysis
1.1. Condensation Reactions
The synthesis involves condensation between intermediates such as 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3(S)-(4-fluorophenyl)morpholine and other reactants (e.g., N-methylcarboxy-2-chloroacetamidrazone) in the presence of bases like diisopropylethylamine (DIPEA) and solvents such as acetonitrile or toluene . These reactions may generate impurities if intermediates are not fully consumed.
1.2. Reduction Steps
A critical step involves the selective reduction of intermediates using reagents like L-Selectride (lithium tri(sec-butyl)borohydride) in solvents such as tetrahydrofuran (THF). For example, the reduction of 3-(4-fluorophenyl)morpholin-2-one derivatives requires precise control of temperature (–75°C) to achieve stereoselectivity . Under suboptimal conditions (e.g., hydrogen-starved environments), side reactions like debenzylation or defluorination may occur, leading to impurities .
1.3. Cyclization Reactions
The final cyclization step, often performed in refluxing xylene (140–150°C), converts intermediates into aprepitant. Impurities may form if intermediates undergo unintended reactions, such as incomplete cyclization or rearrangement .
Key Reaction Conditions and Reagents
Purification Methods
Purification of aprepitant EP impurity B involves:
-
Solvent extraction : Organic layers are washed with water, sodium bicarbonate, and brine to remove polar impurities .
-
Crystallization : Aprepitant is dissolved in ethyl acetate and distilled under reduced pressure to isolate pure product .
-
Column chromatography : Flash chromatography or HPLC is used to resolve stereochemical purity and remove diastereomers .
4.1. Chromatographic Methods
-
HPLC : Normal-phase and reverse-phase HPLC are employed to separate aprepitant from its eight stereoisomers and related impurities. Key parameters include:
4.2. Impurity Data
Impurity | CAS Number | Molecular Formula | Key Source |
---|---|---|---|
This compound | 2348441-62-1 | C29H25F7N4O3 | Condensation/cyclization side reactions |
Diastereomeric Impurity | N/A | Similar to aprepitant | Incomplete stereoselective reduction |
Regulatory and Quality Control Considerations
-
Purity Standards : FDA guidelines recommend impurities be limited to <0.1% .
-
Stability : Impurities like EP impurity B are monitored during forced degradation studies to ensure formulation stability .
-
SynThink and SynZeal : Provide reference standards for QC, enabling accurate quantification of EP impurity B .
References US8133994B2 (Google Patents) ACS Publications (Org. Process Res. Dev., 2006) phmethods.net (HPLC Methods for Aprepitant Impurities) SynZeal, EvitaChem, SynThink (Impurity Standards) EP2057151A2 (Purification Process)
Scientific Research Applications
Aprepitant EP impurity B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods.
Quality Control: Employed in quality control processes for the production of Aprepitant.
Pharmaceutical Research: Utilized in the study of drug impurities and their effects on drug efficacy and safety.
Biological Studies: Investigated for its interactions with biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Aprepitant EP impurity B involves its interaction with specific molecular targets and pathways . Aprepitant, the parent compound, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It inhibits emesis induced by cytotoxic chemotherapeutic agents through central actions. Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors, thereby preventing nausea and vomiting associated with chemotherapy .
Properties
Molecular Formula |
C29H25F7N4O3 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[3-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)19-4-2-3-18(11-19)17-5-7-23(30)8-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41) |
InChI Key |
QIEHKJXOBWMTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC(=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.